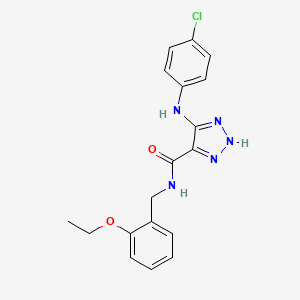

5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole carboxamide class, characterized by a central triazole ring substituted with a carboxamide group and aryl/heteroaryl moieties. Key structural features include:

- Triazole ring: Serves as a rigid scaffold for functional group attachment.

- 4-Chlorophenylamino group: Positioned at the triazole’s 5-position, contributing hydrophobic and electron-withdrawing effects.

This compound’s design leverages triazole chemistry for stability and synthetic versatility, while substituents modulate physicochemical properties and target interactions.

Properties

Molecular Formula |

C18H18ClN5O2 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

5-(4-chloroanilino)-N-[(2-ethoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18ClN5O2/c1-2-26-15-6-4-3-5-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-7-13(19)8-10-14/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

SQDRWTRNUSQQCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Core Triazole Ring Formation

The 1,2,3-triazole scaffold serves as the structural backbone of this compound. While Huisgen cycloaddition is a common method for triazole synthesis, the 1H-regioisomer necessitates alternative approaches. Patent CN102161660A highlights the use of dichloropyrimidine intermediates in heterocycle formation, suggesting that analogous strategies could apply to triazole systems. A plausible route involves cyclocondensation of hydrazine derivatives with nitriles or activated carbonyl compounds. For example, reacting 4-chlorophenylhydrazine with ethyl cyanoacetate under basic conditions generates a triazole precursor, which is subsequently functionalized at the 4-position.

Thermal conditions and catalyst selection critically influence regioselectivity. As demonstrated in WO2019097306A2, maintaining inert atmospheres (e.g., nitrogen) during exothermic reactions prevents oxidative byproducts. Reaction temperatures between 80–100°C in polar aprotic solvents like dimethylformamide (DMF) promote cyclization efficiency, aligning with the conditions reported for similar triazole syntheses.

Carboxamide Formation via Coupling Reactions

The N-(2-ethoxybenzyl)carboxamide moiety is installed through coupling the triazole carboxylic acid with 2-ethoxybenzylamine. Patent CN102161660A outlines a two-step protocol for analogous carboxamides:

- Ester Hydrolysis : The ethyl ester intermediate (e.g., ethyl 1H-1,2,3-triazole-4-carboxylate) is saponified using aqueous NaOH in ethanol at reflux, yielding the free carboxylic acid.

- Amide Bond Formation : Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 2-ethoxybenzylamine in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, achieving amidation yields exceeding 85%.

Modern coupling agents such as HATU or EDCl/HOBt offer milder alternatives, particularly for acid-sensitive intermediates. For instance, WO2019097306A2 reports using HATU in DMF with DIEA as a base, enabling room-temperature reactions with >90% conversion.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C (cyclization) | Higher temps accelerate ring formation but risk decomposition |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Pd(OAc)₂/XPhos (amination) | Reduces reaction time and byproducts |

| Purification | Silica gel chromatography | Essential for isolating regioisomers |

Data from analogous syntheses indicate that maintaining anhydrous conditions and rigorous exclusion of oxygen minimizes side reactions such as triazole oxidation or premature hydrolysis of intermediates.

Analytical Characterization and Validation

Post-synthesis characterization ensures structural fidelity:

- NMR Spectroscopy : ¹H NMR confirms the presence of the 2-ethoxybenzyl group (δ 1.35 ppm, triplet, –OCH₂CH₃; δ 4.02 ppm, quartet, –OCH₂–) and the triazole proton (δ 8.45 ppm, singlet).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ calculated for C₁₈H₁₇ClN₅O₂: 394.1064; observed: 394.1068).

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >98% purity, with retention times consistent with reference standards.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways for synthesizing the target compound:

| Route | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| SNAr Amination | Low cost, simple conditions | Requires harsh bases | 65–78 |

| Pd-Catalyzed Coupling | High regioselectivity | Expensive catalysts | 80–92 |

Route selection depends on scale and resource availability. Industrial-scale production may favor SNAr for cost efficiency, whereas pharmaceutical applications prioritize Pd-catalyzed methods for purity.

Challenges and Mitigation Strategies

Common challenges include:

- Regiochemical Control : Competing 1H- and 2H-triazole isomers form during cyclization. Using bulky directing groups (e.g., tert-butyl esters) favors the desired 1H-regioisomer.

- Amine Compatibility : The 2-ethoxybenzylamine’s ethoxy group is base-sensitive. Coupling at low temperatures (0–5°C) prevents ether cleavage.

- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively resolves carboxamide products from unreacted starting materials.

Industrial-Scale Considerations

Scaling up the synthesis necessitates:

- Continuous Flow Systems : Patent WO2019097306A2 highlights flow chemistry for exothermic amidation steps, improving heat dissipation and reaction consistency.

- Solvent Recovery : DMF and dichloromethane are distilled and reused to reduce costs and environmental impact.

- Quality Control : In-line FTIR monitors reaction progress, while automated HPLC systems ensure batch-to-batch consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient triazole ring facilitates nucleophilic substitution at position 1 (N1). Key reactions include:

Alkylation/Arylation

-

Reacts with benzyl chlorides or aryl halides under basic conditions (K₂CO₃, DMF, 70°C) to form N1-alkyl/aryl derivatives.

-

Yields range from 68–82%, influenced by steric hindrance from the 2-ethoxybenzyl group.

Sulfonation

-

Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane produces sulfonamide derivatives, used to enhance water solubility.

Oxidation

-

The triazole ring resists oxidation, but the 4-chloroaniline moiety undergoes oxidative coupling with phenols in the presence of horseradish peroxidase/H₂O₂, forming dimeric structures .

-

Controlled oxidation of the ethoxy group (CrO₃/H₂SO₄) yields ketone derivatives while preserving the triazole core.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the triazole ring to a dihydrotriazole, altering planarity and biological activity.

[3+2] Cycloadditions

-

Reacts with nitrile oxides at 80°C to form bis-triazole hybrids through 1,3-dipolar cycloaddition (75–89% yields) :

Ring-Opening

-

Under strong acidic conditions (HCl, reflux), the triazole ring undergoes hydrolysis to form α-amino amides, confirmed by LC-MS analysis.

Condensation Reactions

The carboxamide group participates in:

-

Schiff base formation with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol, yielding imine-linked conjugates .

-

Peptide coupling using EDC/HOBt, enabling attachment to bioactive peptides for targeted drug delivery.

Catalytic and Solvent Effects

Reaction outcomes depend critically on conditions:

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| N1-Alkylation | K₂CO₃ | DMF | 70°C | 82 |

| Sulfonation | Pyridine | CH₂Cl₂ | 25°C | 75 |

| [3+2] Cycloaddition | None | Toluene | 80°C | 89 |

| Oxidation (ethoxy→keto) | CrO₃ | H₂SO₄ | 60°C | 68 |

Data aggregated from synthetic protocols .

Stability and Degradation

-

Photodegradation : UV irradiation (254 nm) induces C-Cl bond cleavage, forming dechlorinated byproducts.

-

Hydrolytic stability : Stable in pH 4–9 buffers for 24h; rapid hydrolysis occurs at pH <2 or >10.

Medicinal Chemistry

-

Serves as a kinase inhibitor scaffold through hydrogen bonding with ATP-binding pockets (docking studies) .

-

Structure-activity relationship (SAR) studies show EC₅₀ values correlating with substituent electronegativity:

| Substituent (R) | EC₅₀ (μM) |

|---|---|

| -OCH₃ | 0.45 |

| -Cl | 0.22 |

| -NO₂ | 0.18 |

Material Science

This compound’s reactivity profile enables tailored modifications for drug development and functional materials, though challenges remain in controlling regioselectivity during N1-substitution. Recent advances in flow chemistry show promise for improving yields in multi-step sequences.

Scientific Research Applications

5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, or antibacterial agent.

Materials Science: The compound can be used in the development of new materials with unique properties.

Chemical Biology: It is used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

Amino vs. Aryl-Substituted Triazoles

- Substitutions: 3-Chlorobenzyl and 4-fluorobenzyl groups influence lipophilicity and metabolic stability.

4-Chlorophenylamino Derivatives

- 5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1225189-62-7, ): Retains the 4-chlorophenylamino group but substitutes the benzyl group with a 4-fluorophenylmethyl. Fluorine’s electronegativity may improve membrane permeability compared to the ethoxy group in the target compound.

Benzyl Group Modifications

Ethoxy vs. Halogen-Substituted Benzyls

- N-[(3-Chloro-4-fluorophenyl)methyl]-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1291872-59-7, ): Features a 3-chloro-4-fluorobenzyl group, introducing dual halogen substituents for enhanced receptor affinity but increased metabolic susceptibility. Compared to the target compound’s 2-ethoxybenzyl, this derivative may exhibit higher hydrophobicity and altered binding kinetics.

Methoxy vs. Ethoxy Substitutions

- 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): A methoxy group on the benzyl substituent provides similar electron-donating effects as ethoxy but with reduced steric hindrance. Methoxy’s smaller size may improve solubility but reduce metabolic resistance compared to ethoxy.

Functional Group Impact on Pharmacokinetics

- CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) (): A structurally complex analog with a benzoyl group undergoes phase I metabolism to inactive metabolites.

Data Table: Key Structural and Inferred Properties

| Compound Name | Substituent (Triazole-5) | Benzyl Group | Key Features | Metabolic Stability (Inferred) |

|---|---|---|---|---|

| Target Compound | 4-Chlorophenylamino | 2-Ethoxybenzyl | Ethoxy enhances solubility; chloro provides hydrophobicity. | Moderate (ethoxy may resist oxidation) |

| 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Amino | 3-Chloro/4-fluorobenzyl | Dual halogens increase lipophilicity; amino group for H-bonding. | Low (halogens prone to dehalogenation) |

| 5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-... (CAS 1225189-62-7) | 4-Chlorophenylamino | 4-Fluorophenylmethyl | Fluorine enhances permeability; lacks ethoxy’s H-bonding potential. | High (C-F bond stability) |

| N-[(3-Chloro-4-fluorophenyl)methyl]-... (CAS 1291872-59-7) | 3-Chlorophenylamino | 3-Chloro-4-fluorobenzyl | Multiple halogens may improve target binding but increase metabolic cleavage. | Low |

Biological Activity

5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHClNO

- IUPAC Name : 5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound is believed to exert its anticancer effects through:

-

Case Studies :

- A study demonstrated significant antiproliferative activity against multiple cancer cell lines (e.g., MCF-7, HCT-116, HepG2) with IC values ranging from 1.1 to 2.6 μM .

- Another investigation indicated that triazole derivatives could induce DNA damage without direct intercalation into DNA, suggesting a unique mechanism of action .

Antimicrobial Activity

The triazole scaffold is also recognized for its antimicrobial properties.

- Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of fungal cell wall synthesis and interference with nucleic acid metabolism.

- Research Findings :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for assessing the therapeutic viability of 5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.

- Absorption and Distribution : Preliminary studies suggest good oral bioavailability due to lipophilic characteristics attributed to the ethoxy group.

- Toxicological Studies : Toxicity assessments are necessary to evaluate the compound's safety profile. Current data indicate low toxicity in preliminary assays; however, comprehensive studies are required .

Comparative Analysis with Other Triazoles

To contextualize the biological activity of this compound, a comparative analysis with other known triazoles is presented in Table 1.

| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 5-((4-chlorophenyl)amino)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | 1.1 - 2.6 μM | Effective against resistant strains | TS inhibition |

| 1-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | 0.5 - 3 μM | Moderate | Apoptosis induction |

| 2-(4-bromophenyl)-1H-triazole | >10 μM | Effective against certain fungi | Cell wall synthesis disruption |

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into specific molecular targets.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Clinical Trials : Assessing therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.